Cas no 1806731-87-2 (6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile)

6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile
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- インチ: 1S/C8H3F4N3O3/c9-6-3-5(18-8(10,11)12)4(1-2-13)7(14-6)15(16)17/h3H,1H2
- InChIKey: DVLCMONXOOUMQY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=C(CC#N)C([N+](=O)[O-])=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 91.7
6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099531-1g |
6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile |
1806731-87-2 | 97% | 1g |
$1,579.40 | 2022-03-31 |
6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報
6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1806731-87-2): A Comprehensive Overview
6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1806731-87-2) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile is notable for its fluorine and nitro substituents, as well as the trifluoromethoxy group. These functional groups contribute to the compound's stability, reactivity, and biological activity. The presence of fluorine atoms, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable feature in drug design.
Recent studies have explored the potential of 6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can effectively modulate specific neurotransmitter systems, which may have implications for conditions such as Alzheimer's disease and Parkinson's disease. The nitro group in the molecule plays a crucial role in this activity by facilitating redox reactions that can influence cellular signaling pathways.
In addition to its potential in neurological disorders, 6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs.
The trifluoromethoxy group in 6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile is another critical feature that contributes to its biological activity. This group enhances the lipophilicity of the molecule, allowing it to more easily cross cell membranes and reach its target sites. Furthermore, the trifluoromethoxy group can also influence the electronic properties of the molecule, affecting its interactions with biological targets.
In terms of synthetic chemistry, the preparation of 6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile involves several steps that require precise control over reaction conditions. The synthesis typically begins with a suitable pyridine derivative, which is then functionalized with the desired substituents through a series of chemical transformations. Recent advancements in synthetic methods have made it possible to produce this compound with high yield and purity, facilitating its use in research and development.
The safety profile of 6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties. However, further research is needed to fully understand its safety profile and to optimize its formulation for clinical use.
In conclusion, 6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1806731-87-2) is a versatile compound with significant potential in various therapeutic areas. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs.
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